N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine
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Overview
Description
N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine: is an organic compound characterized by the presence of a cyclopropyl group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine typically involves the reaction of cyclopropyl ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the hydroxylamine group, which can react with nucleophilic residues in proteins .
Comparison with Similar Compounds
- N-(2-methylpropylidene)hydroxylamine
- N-(1-cyclopropyl-2-methoxyethylidene)hydroxylamine
Comparison: N-(1-Cyclopropyl-2-methylpropylidene)hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
54187-24-5 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-(1-cyclopropyl-2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(8-9)6-3-4-6/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
JZGAAOQYZWRHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NO)C1CC1 |
Origin of Product |
United States |
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